Tetrahydrofuran-3-carbaldehyde
Overview
Description
Tetrahydrofuran-3-carbaldehyde is a chemical compound that is part of the tetrahydrofuran group. This compound and its derivatives have gained significant attention due to their applications in organic synthesis and potential use in various chemical reactions.
Synthesis Analysis
- A straightforward one-pot synthesis of tetrahydrofurobenzopyran and tetrahydrofurobenzofuran systems via an in situ ring-expansion of cyclopropane carbaldehydes followed by a [2 + n] cycloaddition with quinone derivatives was reported (Kaur et al., 2022).
- Diastereoselective synthesis of pentasubstituted tetrahydrofurans via a Lewis acid-catalyzed (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes was described, achieving yields up to 95% (Smith et al., 2011).
Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-3-carbaldehyde involves a five-membered ring with four carbon atoms and one oxygen atom, with a carbaldehyde group attached to the third carbon atom.
Chemical Reactions and Properties
- Tetrahydrofuran derivatives, including Tetrahydrofuran-3-carbaldehyde, can undergo various chemical reactions, such as Lewis acid-catalyzed rearrangements and cycloadditions, resulting in different substituted derivatives (Ghosh & Belcher, 2020).
- The compound's reactivity is influenced by its ring structure and the presence of the aldehyde group, which allows for nucleophilic addition reactions.
Scientific Research Applications
Synthesis of Diverse Tetrahydrofurans : A study demonstrated the broad scope for synthesizing diverse tetrahydrofurans using Lewis acid catalysis. This process led to stereospecific reactions and the synthesis of complex molecules such as (+)-polyanthellin A and (+)-virgatusin (Campbell et al., 2010).
Anion Binding Properties : Research on tetrakis(1H-pyrrole-2-carbaldehyde) receptors showed that they could be tuned to exhibit high affinity for certain anions in chloroform through electronic switching, indicating potential applications in molecular recognition (Deliomeroglu et al., 2014).
Photochemical Cycloaddition : A study in 1983 found that the photochemical cycloaddition of enamine-carbaldehydes and alkenes regioselectively yields 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines. This has implications for organic synthesis processes (Tietz et al., 1983).
Barbier-Type Carbonyl Addition Reactions : Another study highlighted the use of Barbier-type carbonyl addition reactions with various metals and additives, providing a stereoselective method to create functionalized tetrahydrothiophenes (Alcaide et al., 2008).
Synthesis of Tetrahydrofuran Derivatives : Research has shown the importance of titanium(IV) chloride in the synthesis of tetrahydrofuran-2-carbaldehyde dithioacetals and their related derivatives, indicating its role in derivative synthesis (Mottoh & Reese, 1984).
Combustion Chemistry of Tetrahydrofurfuryl Alcohol : A 2020 study explored the high-temperature combustion of tetrahydrofurfuryl alcohol, producing over 40 chemical products. It found that cis configuration species were more stable than trans configurations, which can be insightful in understanding combustion processes (Tran et al., 2020).
Diastereoselective Synthesis of Tetrahydrofurans : There has been research on diastereoselective synthesis of highly substituted tetrahydrofurans with high yields and diastereomeric ratios, which is significant in stereoselective organic synthesis (Smith et al., 2011).
Stereoselective Synthesis of Disubstituted Tetrahydrofurans : A study focused on Lewis acid-catalyzed rearrangements leading to highly stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofuran derivatives (Ghosh & Belcher, 2020).
Safety And Hazards
properties
IUPAC Name |
oxolane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUBXIVOZXWGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888563 | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-3-carbaldehyde | |
CAS RN |
79710-86-4 | |
Record name | Tetrahydro-3-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79710-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079710864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrahydrofuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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